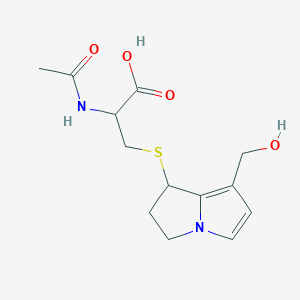
L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-
Overview
Description
L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-, commonly known as N-Acetylcysteine (NAC), is a derivative of the amino acid L-cysteine. It is a potent antioxidant and has been extensively studied for its therapeutic potential in various diseases. NAC is widely used in clinical practice for its mucolytic and antioxidant properties.
Mechanism of Action
N-Acetylcysteine acts as a precursor to glutathione, which is a potent antioxidant. It also directly scavenges free radicals and reactive oxygen species (ROS). L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to modulate the activity of various signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-Acetylcysteine has been shown to have various biochemical and physiological effects. It increases the levels of glutathione, which is important for cellular detoxification and antioxidant defense. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- also modulates the activity of various enzymes involved in the metabolism of drugs and xenobiotics. It has been shown to improve lung function in patients with COPD and cystic fibrosis. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-Acetylcysteine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and has a well-established safety profile. However, L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can affect its efficacy in some studies.
Future Directions
There are several future directions for research on N-Acetylcysteine. One area of research is the use of L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to have potential as an adjunctive therapy for these disorders. Another area of research is the use of L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to have neuroprotective effects and may have potential in the treatment of these diseases. Additionally, there is ongoing research on the use of L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- in the treatment of COVID-19. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to have potential in reducing the severity of respiratory symptoms in patients with COVID-19.
Conclusion:
In conclusion, N-Acetylcysteine is a potent antioxidant with several therapeutic potential in various diseases. It has been extensively studied and has a well-established safety profile. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has several advantages for lab experiments, but also has some limitations. There are several future directions for research on L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-, including its use in the treatment of psychiatric disorders, neurodegenerative diseases, and COVID-19.
Synthesis Methods
N-Acetylcysteine can be synthesized by acetylation of L-cysteine. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then purified by crystallization or column chromatography.
Scientific Research Applications
N-Acetylcysteine has been extensively studied for its therapeutic potential in various diseases. It has been shown to have antioxidant, anti-inflammatory, and mucolytic properties. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been used in the treatment of acetaminophen toxicity, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and psychiatric disorders such as schizophrenia and bipolar disorder.
properties
IUPAC Name |
2-acetamido-3-[[7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-8(17)14-10(13(18)19)7-20-11-3-5-15-4-2-9(6-16)12(11)15/h2,4,10-11,16H,3,5-7H2,1H3,(H,14,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGZLJYPTIMOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1CCN2C1=C(C=C2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927327 | |
| Record name | N-(1-Hydroxyethylidene)-S-[7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- | |
CAS RN |
131711-46-1 | |
| Record name | N-Acetylcysteine-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131711461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-[7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



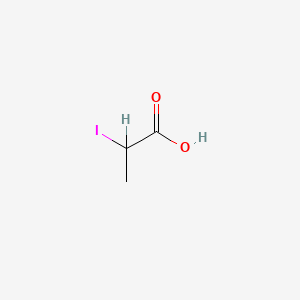
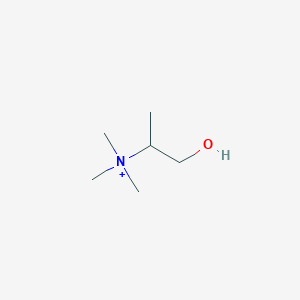
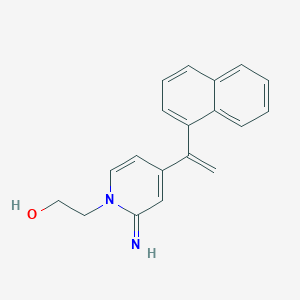

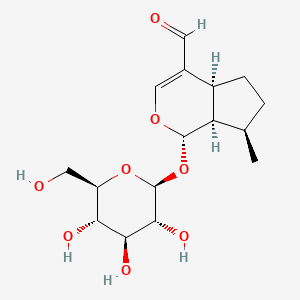

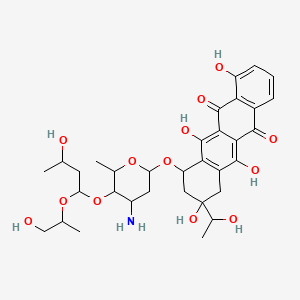

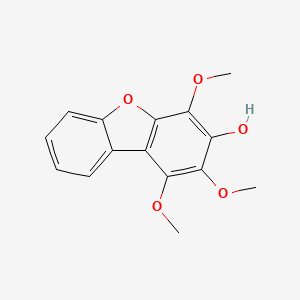


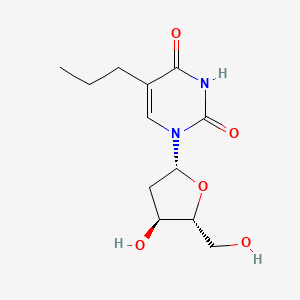
![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)